

# Perfluoro(2-methyl-3-oxahexanoic) Acid: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Perfluoro(2-methyl-3-oxahexanoic)  
acid

Cat. No.: B080665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Perfluoro(2-methyl-3-oxahexanoic) acid** (HFPO-DA), widely known by its trade name GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS, such as perfluorooctanoic acid (PFOA), in the manufacturing of fluoropolymers like Teflon.[1][2] This technical guide provides an in-depth overview of the fundamental properties of HFPO-DA, including its physicochemical characteristics, toxicological profile, and environmental fate. It also details relevant experimental protocols and visualizes key biological signaling pathways affected by this compound.

## Physicochemical Properties

HFPO-DA is the acid form of the compound, while GenX typically refers to the ammonium salt of hexafluoropropylene oxide dimer acid.[1][3] In aquatic environments, both the acid and its salt dissociate to form the HFPO-DA anion.[4] The presence of an ether linkage in its structure was intended to make it less bioaccumulative than its predecessors.[5]

Property	Value	Source(s)
Chemical Formula	C <sub>6</sub> HF <sub>11</sub> O <sub>3</sub>	[3][6][7]
Molecular Weight	330.05 g/mol	[3][6][8]
CAS Number	13252-13-6	[3][6][7]
IUPAC Name	2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid	[3][6][9]
Synonyms	HFPO-DA, GenX, FRD-903, Perfluoro-2-propoxypropanoic acid	[3][7][10]
Appearance	Liquid at room temperature	[5][7][11]
Boiling Point	60°C at 10 mmHg	[6]
Density	Approximately 1.748 g/cm <sup>3</sup>	[6][12]
Water Solubility	>751 g/L at 20°C	[5][13]
pKa (Acid Dissociation Constant)	2.84	[14][15]
Vapor Pressure	0.282 mmHg at 25°C	[6]

## Toxicological Profile

The liver is a primary target for HFPO-DA toxicity.[16][17] Studies in animal models have demonstrated a range of adverse health effects, including liver and kidney toxicity, reproductive and developmental issues, and potential carcinogenicity.[1][18]

Endpoint	Observation	Species	Source(s)
Acute Oral Toxicity (LD <sub>50</sub> )	1730 mg/kg (male), 1750 mg/kg (female)	Rat	[5]
Hepatotoxicity	Liver enlargement, hepatocellular hypertrophy, single-cell necrosis, cytoplasmic vacuolation	Rodents	[5][17][19]
Nephrotoxicity	Increased relative kidney weight	Rodents	[4][18]
Reproductive & Developmental Toxicity	Reduced birthweight, neonatal mortality, delayed genital development	Rat	[5][7]
Carcinogenicity	Increased incidence of liver and pancreatic tumors at high doses	Rat	[18][20]
Immunotoxicity	Suppression of antibody production	Animal models	[7]
Endocrine Disruption	Potential endocrine system effects	Experimental data	[5]
Neurotoxicity	Alterations in neuronal characteristics, disruption of neurotransmitter release	In vitro (human cells)	[1][14]
Reference Dose (Chronic Oral)	0.000003 mg/kg-day (EPA)	N/A	[2]

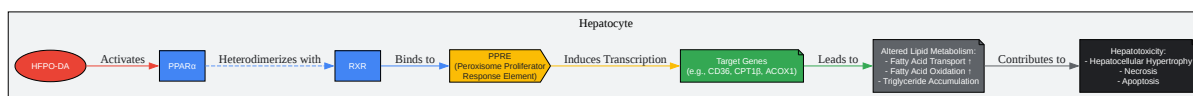
## Environmental Fate and Transport

HFPO-DA is persistent in the environment and highly mobile in water, leading to widespread contamination of surface water, groundwater, and drinking water.[\[2\]](#)[\[5\]](#)[\[21\]](#) Its high water solubility and low potential for bioaccumulation in fish are key environmental characteristics.[\[5\]](#)  
[\[20\]](#)

Parameter	Finding	Source(s)
Persistence	Resistant to biodegradation, with a half-life longer than 6 months in environmental media.	<a href="#">[5]</a>
Transport	High potential for long-range atmospheric transport, detected in remote regions like the Arctic.	<a href="#">[5]</a> <a href="#">[21]</a>
Bioaccumulation	Lower bioaccumulation potential in aquatic species compared to PFOA.	<a href="#">[20]</a> <a href="#">[21]</a>
Environmental Occurrence	Detected in surface water, groundwater, drinking water, rainwater, and soil.	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[21]</a>
Plant Uptake	Readily accumulates in the aerial parts of plants, potentially more so than PFOA.	<a href="#">[5]</a>

## Signaling Pathway Perturbations

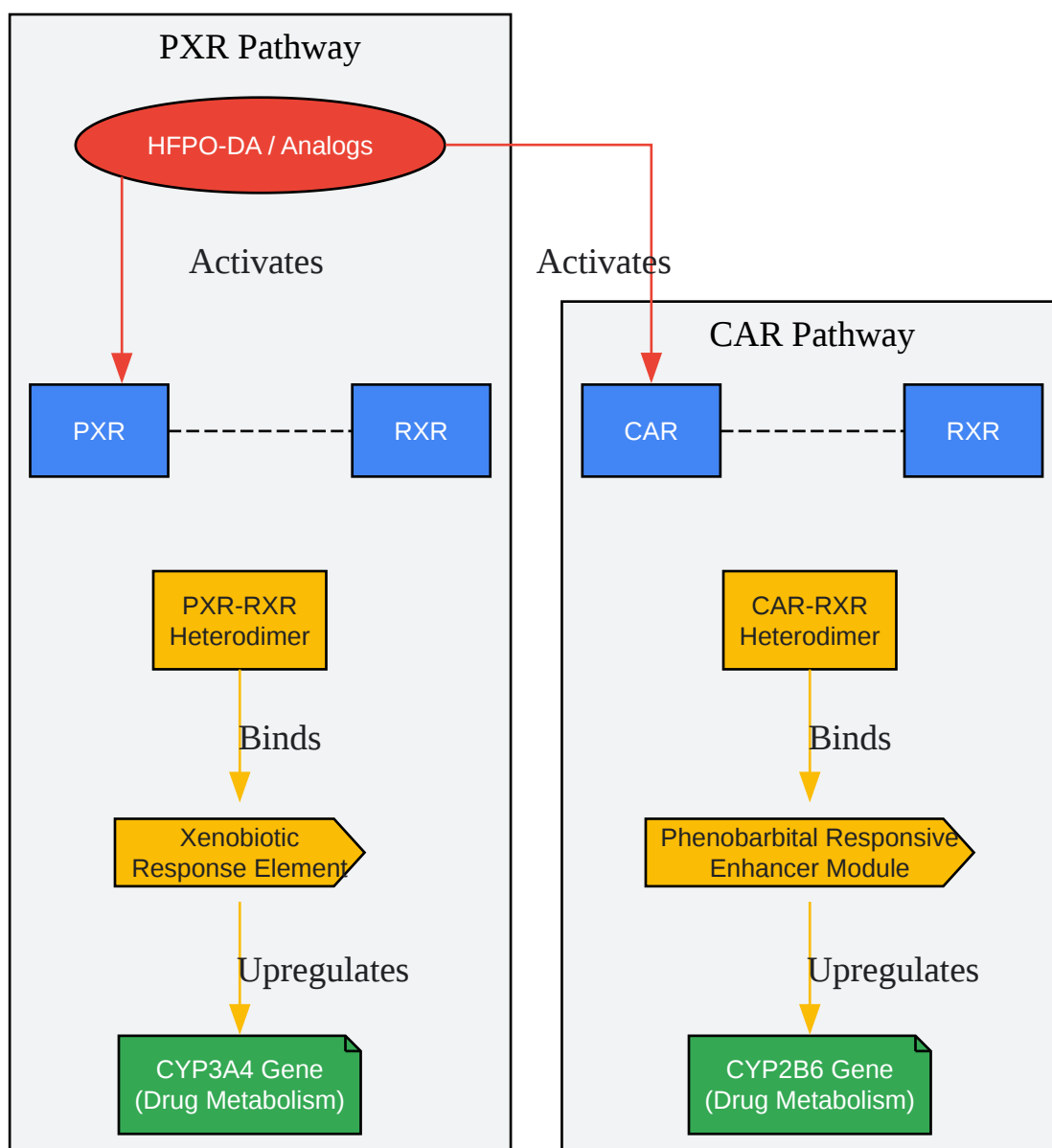
Research indicates that HFPO-DA can disrupt several key cellular signaling pathways, with the Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ) pathway being a primary target, particularly in relation to liver toxicity.



[Click to download full resolution via product page](#)

**Caption:** HFPO-DA activation of the PPAR $\alpha$  signaling pathway leading to hepatotoxicity.

Additionally, studies suggest potential interactions with the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) pathways, which are also involved in xenobiotic metabolism in the liver.[20]



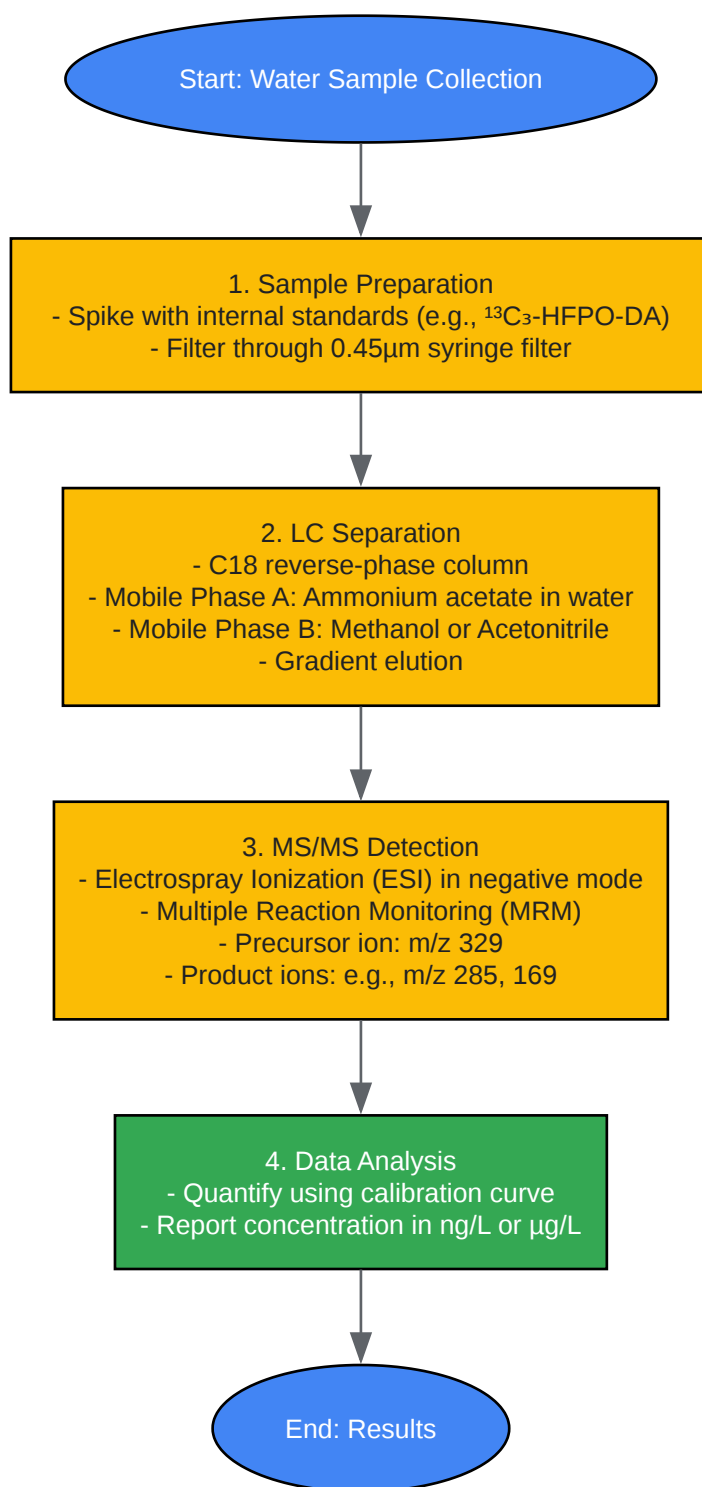
[Click to download full resolution via product page](#)

**Caption:** Postulated activation of CAR and PXR pathways by HFPO-DA and its analogs.

## Experimental Protocols

### Analysis of HFPO-DA in Water by LC-MS/MS

This protocol provides a general framework for the targeted analysis of HFPO-DA in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 2. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPAR $\alpha$  Signaling Pathways - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [epa.gov](https://www.epa.gov) [[epa.gov](https://www.epa.gov)]
- 5. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [[joint-research-centre.ec.europa.eu](https://joint-research-centre.ec.europa.eu)]
- 6. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 7. [thesis.unipd.it](https://thesis.unipd.it) [[thesis.unipd.it](https://thesis.unipd.it)]
- 8. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [[slideshare.net](https://www.slideshare.net)]
- 9. [sciex.com](https://www.sciex.com) [[sciex.com](https://www.sciex.com)]
- 10. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 11. [sciex.com](https://www.sciex.com) [[sciex.com](https://www.sciex.com)]
- 12. Perfluoro-2-methyl-3-oxahexane carboxylic acid | C<sub>7</sub>HF<sub>13</sub>O<sub>3</sub> | CID 12498056 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 13. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 14. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. GenX uptake by wheat and rice in flooded and non-flooded soils: a greenhouse experiment - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 16. [dukespace.lib.duke.edu](https://dukespace.lib.duke.edu) [[dukespace.lib.duke.edu](https://dukespace.lib.duke.edu)]
- 17. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [[ivami.com](https://ivami.com)]
- 19. Assessment of the mode of action underlying development of liver lesions in mice following oral exposure to HFPO-DA and relevance to humans - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]



- 20. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPAR $\alpha$  pathway while caused hepatomegaly in the absence of PPAR $\alpha$  in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Perfluoro(2-methyl-3-oxahexanoic) Acid: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080665#perfluoro-2-methyl-3-oxahexanoic-acid-fundamental-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)